molecular formula C33H27ClN2O3S B4942368 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate

1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate

Cat. No.: B4942368
M. Wt: 567.1 g/mol
InChI Key: HXSBSZKMVMRSPG-UHFFFAOYSA-M
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Description

1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylpyridinium ion, and a benzoquinoline moiety, combined with a methylbenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate typically involves multi-step organic reactions. The process may start with the preparation of the benzoquinoline core, followed by the introduction of the chlorophenyl and ethylpyridinium groups. The final step involves the addition of the methylbenzenesulfonate group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzoquinoline compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound may serve as a probe for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline
  • 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-4-yl)benzo[f]quinoline
  • 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-ethylbenzenesulfonate

Uniqueness

1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN2.C7H8O3S/c1-2-29-15-5-7-20(17-29)25-16-23(19-9-12-21(27)13-10-19)26-22-8-4-3-6-18(22)11-14-24(26)28-25;1-6-2-4-7(5-3-6)11(8,9)10/h3-17H,2H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSBSZKMVMRSPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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